molecular formula C18H17N5O3S B3443131 N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 557063-69-1

N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B3443131
CAS No.: 557063-69-1
M. Wt: 383.4 g/mol
InChI Key: INEJPJSIXCHDMP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic triazole-acetamide derivative of significant interest in medicinal chemistry and biochemical research. Compounds within this structural class, featuring a 1,2,4-triazole core linked to a benzodioxole acetamide group via a sulfanyl bridge, are frequently investigated as modulators of key biological targets. Related analogs have demonstrated potent activity as G protein-coupled receptor (GPCR) modulators, with specific patents highlighting their potential application in research related to neuro-degenerative diseases . The presence of the 1,3-benzodioxol-5-yl (piperonyl) group is a common pharmacophore known to influence bioavailability and receptor binding affinity. The molecular architecture incorporates multiple functional domains: the 1,2,4-triazole ring system is a privileged scaffold in drug discovery known for its diverse biological activities, the pyridinyl moiety can act as a hydrogen bond acceptor, and the sulfanyl acetamide linker provides structural flexibility for optimal target interaction. This compound is intended for non-human research applications exclusively, including but not limited to pharmaceutical development, biochemical assay development, and exploratory investigations into its mechanism of action and physicochemical properties. It is supplied for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's material safety data sheet (MSDS) for safe handling and storage guidelines.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-2-23-17(12-5-7-19-8-6-12)21-22-18(23)27-10-16(24)20-13-3-4-14-15(9-13)26-11-25-14/h3-9H,2,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEJPJSIXCHDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557063-69-1
Record name N-(1,3-BENZODIOXOL-5-YL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 4-ethylpyridine, and 1,2,4-triazole derivatives. Common synthetic routes could involve:

    Formation of the Benzodioxole Moiety: This could be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazole Ring: This might involve the reaction of hydrazine with an appropriate nitrile.

    Coupling Reactions: The final step could involve coupling the benzodioxole and triazole moieties using a suitable linker, such as a sulfanyl group, under specific reaction conditions like the presence of a base and a solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzodioxole or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The target compound’s activity and physicochemical properties are influenced by three critical regions:

Aryl Acetamide Group : The 1,3-benzodioxol substituent distinguishes it from analogs with simpler aryl groups (e.g., phenyl, m-tolyl, or chlorophenyl) .

Pyridinyl Group : The pyridin-4-yl group at position 5 is a recurring motif in analogs with demonstrated antimicrobial and anti-inflammatory activity .

Table 1: Substituent Comparison of Key Analogs
Compound Name Aryl Group Triazole Substituent (Position 4) Heterocycle (Position 5) Key Biological Activity Reference
Target Compound 1,3-Benzodioxol-5-yl Ethyl Pyridin-4-yl Not explicitly reported -
N-(m-Tolyl)-2-[(4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide m-Tolyl Amino Pyridin-2-yl Anti-inflammatory
2-[(4-Allyl-5-(2-Thienyl)-1,2,4-Triazol-3-yl)Sulfanyl]-N-(Biphenyl-2-yl)Acetamide Biphenyl-2-yl Allyl Thienyl Antiproliferative
N-[4-(Benzyloxy)Phenyl]-2-{[4-(4-Ethoxyphenyl)-5-(Pyridin-3-yl)-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Benzyloxyphenyl 4-Ethoxyphenyl Pyridin-3-yl Antimicrobial, Antioxidant
Antimicrobial Activity
  • Pyridinyl Position : Pyridin-4-yl derivatives (e.g., KA3, KA9 in ) exhibit superior antibacterial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) compared to pyridin-2-yl or thienyl analogs.
  • Electron-Withdrawing Groups : Derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) enhance activity, suggesting the 1,3-benzodioxol group’s electron-rich nature may reduce potency but improve selectivity .
Anti-Inflammatory and Anti-Exudative Activity
  • Triazole Substitution: Amino-substituted triazoles (e.g., compounds) show anti-exudative activity comparable to diclofenac (8 mg/kg), whereas ethyl substitution may prolong half-life .
  • Aryl Group Influence : Bulky substituents (e.g., benzodioxol) could sterically hinder receptor binding but improve solubility via increased polarity .
Antiproliferative Activity

Hydroxyacetamide derivatives (e.g., FP1-12 in ) demonstrate IC₅₀ values <10 µM against cancer cell lines. The absence of a hydroxy group in the target compound may reduce cytotoxicity but enhance stability.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 1,3-benzodioxol group’s oxygen atoms may improve aqueous solubility relative to purely aromatic analogs (e.g., biphenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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